

An In-Depth Technical Guide to Ethyl 4-methoxyphenylacetate

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Compound of Interest

Compound Name: *Ethyl 4-methoxyphenylacetate*

Cat. No.: *B079338*

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For Researchers, Scientists, and Drug Development Professionals

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This guide provides a comprehensive technical overview of **Ethyl 4-methoxyphenylacetate**, a versatile chemical compound with applications in organic synthesis and as a key building block in the development of novel therapeutics. This document moves beyond a simple recitation of facts to provide actionable insights and detailed methodologies, reflecting a deep understanding of the practical challenges and opportunities encountered in a laboratory setting.

Section 1: Chemical Identity and Synonyms

Clarity in communication is paramount in scientific endeavors. **Ethyl 4-methoxyphenylacetate** is known by a variety of names across different contexts, from formal IUPAC nomenclature to common laboratory shorthand and supplier-specific designations. A comprehensive understanding of these synonyms is crucial for accurate literature searches, procurement, and regulatory compliance.

Table 1: Synonyms and Identifiers for **Ethyl 4-methoxyphenylacetate**[\[1\]](#)

| Identifier Type | Identifier |
|-------------------|--|
| IUPAC Name | ethyl 2-(4-methoxyphenyl)acetate [1] |
| CAS Number | 14062-18-1 [1] |
| Molecular Formula | C ₁₁ H ₁₄ O ₃ [1] |
| Common Synonyms | Ethyl p-methoxyphenylacetate, 4-Methoxyphenylacetic acid ethyl ester, Benzeneacetic acid, 4-methoxy-, ethyl ester, Homoanisic acid ethyl ester [1] |
| EINECS Number | 237-903-6 [1] |
| PubChem CID | 84174 [1] |

The multitude of synonyms arises from different naming conventions. The IUPAC name provides a systematic and unambiguous description of the molecule's structure. The CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service, which is essential for database searches and regulatory purposes. Common synonyms are often historical or based on the parent acid, "4-methoxyphenylacetic acid."

Section 2: Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling, storage, and effective use in experimental design.

Table 2: Physicochemical Properties of **Ethyl 4-methoxyphenylacetate**

| Property | Value | Source |
|------------------|---|--------------------------|
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | Thermo Fisher Scientific |
| Boiling Point | 108-111 °C at 3 mmHg | ChemicalBook |
| Flash Point | 46 °C | ChemicalBook |
| Density | 1.097 g/mL | Thermo Fisher Scientific |
| Solubility | Soluble in alcohol; sparingly soluble in water. | The Good Scents Company |
| Refractive Index | 1.5065-1.5085 (20°C, 589 nm) | Thermo Fisher Scientific |

Safety Profile:

Ethyl 4-methoxyphenylacetate is classified as a flammable liquid and vapor.[2][3] Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, and keeping it away from heat, sparks, and open flames.[2]

Section 3: Synthesis of Ethyl 4-methoxyphenylacetate

The most common and efficient method for the laboratory-scale synthesis of **Ethyl 4-methoxyphenylacetate** is the Fischer esterification of 4-methoxyphenylacetic acid with ethanol, catalyzed by a strong acid such as sulfuric acid.[4] This is a classic example of a nucleophilic acyl substitution reaction.

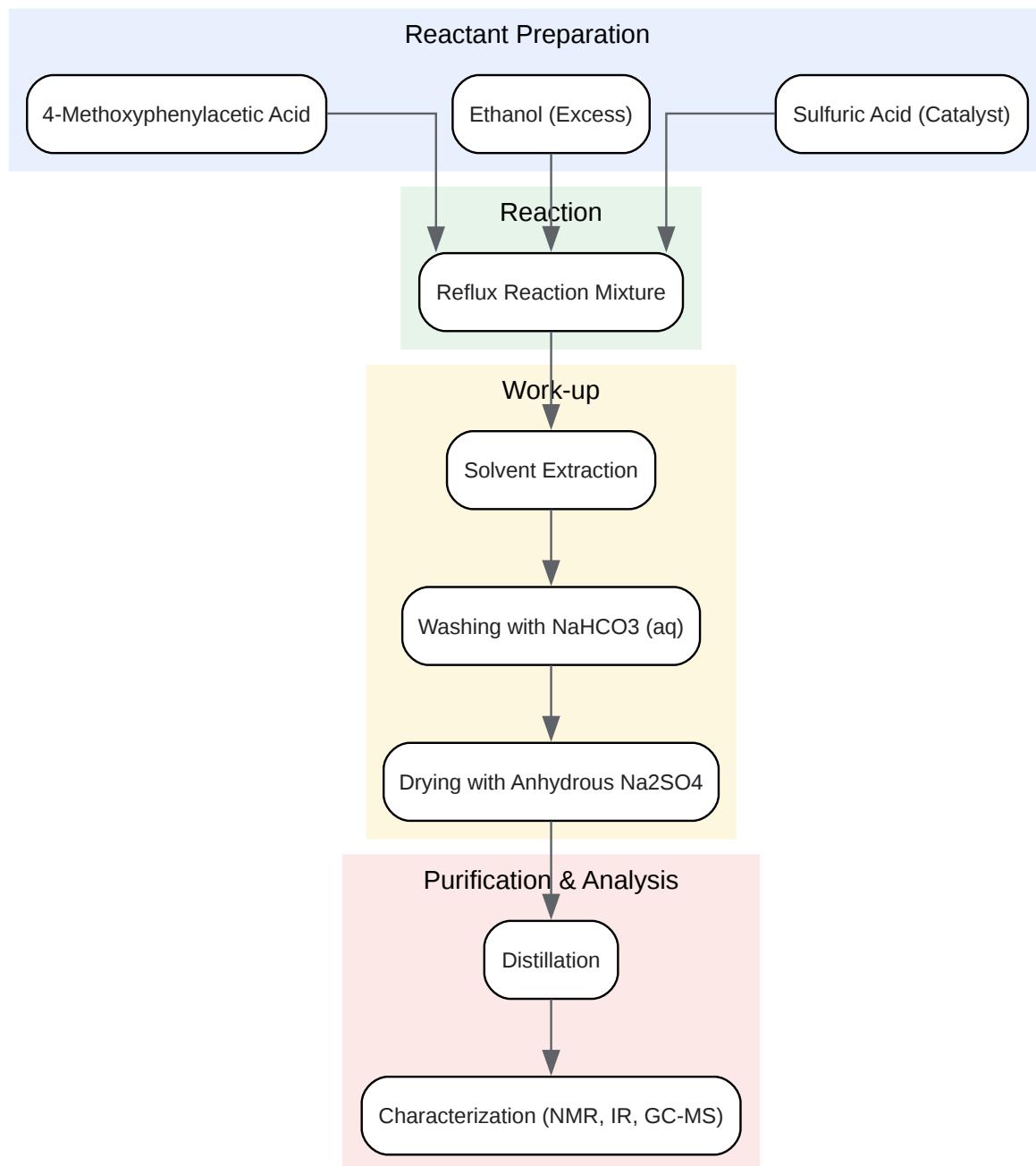
The Fischer Esterification: A Mechanistic Overview

The Fischer esterification is a reversible, acid-catalyzed reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the

equilibrium towards the product, it is common to use an excess of the alcohol or to remove the water as it is formed.[4]

Diagram 1: Fischer Esterification Workflow

Workflow for the Synthesis of Ethyl 4-methoxyphenylacetate



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Caption: A generalized workflow for the synthesis of **Ethyl 4-methoxyphenylacetate** via Fischer esterification.

Detailed Experimental Protocol for Synthesis

This protocol is a self-validating system, incorporating in-process checks and leading to a final product that can be rigorously characterized.

Materials:

- 4-Methoxyphenylacetic acid
- Absolute ethanol
- Concentrated sulfuric acid
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxyphenylacetic acid, a significant excess of absolute ethanol (acting as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid.

- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and brine.
- Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product by distillation under reduced pressure to obtain pure **Ethyl 4-methoxyphenylacetate**.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, IR, and GC-MS.

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of **Ethyl 4-methoxyphenylacetate**. A multi-technique approach provides a comprehensive profile of the compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for assessing the purity of **Ethyl 4-methoxyphenylacetate** and for monitoring reaction progress.

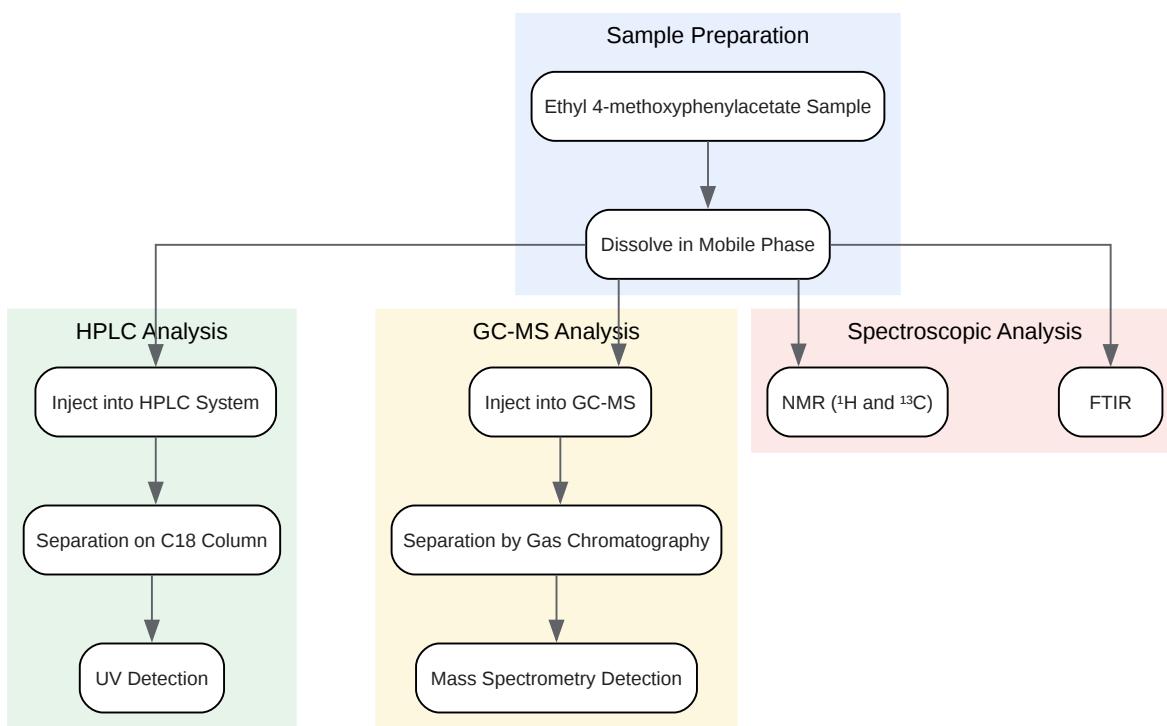
Table 3: HPLC Method Parameters

| Parameter | Condition |
|------------------|--|
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile and water containing a small amount of phosphoric or formic acid. [5] |
| Detection | UV detector (wavelength to be determined based on the UV-Vis spectrum of the compound) |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 μ L |

This method is scalable and can be adapted for preparative separation to isolate impurities. For mass spectrometry (MS) compatible applications, formic acid should be used in the mobile phase instead of phosphoric acid.[\[5\]](#)

Diagram 2: Analytical Workflow

Analytical Workflow for Ethyl 4-methoxyphenylacetate

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Caption: A comprehensive analytical workflow for the characterization of **Ethyl 4-methoxyphenylacetate**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the identification and quantification of volatile and semi-volatile compounds. The electron ionization (EI) mass spectrum of **Ethyl 4-methoxyphenylacetate** shows a characteristic fragmentation pattern that can be used for its unambiguous identification. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[\[1\]](#)

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR are indispensable for structural elucidation. The ^1H NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the carbonyl group (a singlet), the aromatic protons (two doublets), and the methoxy group (a singlet). The ^{13}C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.^[2]
- Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **Ethyl 4-methoxyphenylacetate** will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, as well as characteristic absorptions for the C-O stretches and the aromatic ring.^[1]

Section 5: Applications in Research and Drug Development

Ethyl 4-methoxyphenylacetate serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its phenylacetate core with a para-methoxy substitution makes it a suitable precursor for the synthesis of more complex molecules with potential biological activity. While specific, publicly disclosed applications in late-stage drug development are often proprietary, its utility can be inferred from its structural motifs, which are present in various classes of bioactive compounds. It can be used as a starting material or intermediate in the synthesis of compounds targeting a range of therapeutic areas.

Section 6: Conclusion

This technical guide has provided a comprehensive overview of **Ethyl 4-methoxyphenylacetate**, from its fundamental chemical identity and properties to detailed methodologies for its synthesis and analysis. By presenting this information in a structured and practical manner, this guide aims to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this versatile compound in their work. The emphasis on detailed protocols and the underlying scientific principles is intended to foster a deeper understanding and facilitate the successful execution of experimental work.

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